

Application Notes and Protocols: 3-Ethylheptanoic Acid in Flavor and Fragrance Research

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Compound of Interest

Compound Name: 3-Ethylheptanoic acid

Cat. No.: B075990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of **3-ethylheptanoic acid** in the flavor and fragrance industry. While direct research on this specific compound is limited, its structural similarity to other branched-chain fatty acids (BCFAs) allows for informed postulations regarding its sensory profile and applications.

Introduction to 3-Ethylheptanoic Acid

3-Ethylheptanoic acid is a branched-chain carboxylic acid with the molecular formula $C_9H_{18}O_2$. As a member of the C9 fatty acid family, it is expected to possess distinct organoleptic properties that can be harnessed in the creation of complex flavor and fragrance profiles. BCFAs are known to contribute significantly to the characteristic aromas of various food products, particularly ruminant meat and dairy. For instance, related compounds like 4-methyloctanoic acid and 4-ethyloctanoic acid are recognized for their impact on the sensory scores of lamb, often described as having "mutton" or "pastoral" notes^[1].

Physicochemical Properties

A summary of the key physicochemical properties of **3-ethylheptanoic acid** is presented in the table below. These properties are crucial for its application in various formulations.

Property	Value	Reference
CAS Number	14272-47-0	[2][3][4]
Molecular Formula	C ₉ H ₁₈ O ₂	[2][3][5]
Molecular Weight	158.24 g/mol	[2][5][6]
Appearance	Colorless to pale yellow clear oily liquid	Inferred from similar compounds
Boiling Point	509.15 ± 2.00 K	[6]
LogP (Octanol/Water)	2.678	[6]
Solubility	Poorly soluble in water	Inferred from LogP

Postulated Flavor and Fragrance Profile

Based on the sensory characteristics of structurally similar BCFAs, the flavor and fragrance profile of **3-ethylheptanoic acid** can be postulated as follows:

- Odor Descriptors: Waxy, fatty, cheesy, slightly fruity, with potential animalic or goatly undertones. Short-chain fatty acids are often described as sour, while medium-chain ones can be irritating[7].
- Flavor Profile: Fatty, waxy, with a potential for a mild, creamy mouthfeel. In trace amounts, it may enhance savory and meaty notes.
- Potential Applications:
 - Flavor: As a component in savory flavors such as cheese, roasted meats (especially lamb and mutton), and dairy products to impart richness and complexity.
 - Fragrance: In niche fragrances to add depth and an animalic character. Due to its potential for a strong, sometimes unpleasant odor at high concentrations, it would likely be used in trace amounts[8]. One related compound, 2-ethylheptanoic acid, is not recommended for fragrance use, suggesting careful evaluation of the 3-ethyl isomer is necessary[9].

Experimental Protocols

GC-O is a powerful technique to determine the odor-active compounds in a sample.

Objective: To identify the characteristic aroma profile of **3-ethylheptanoic acid**.

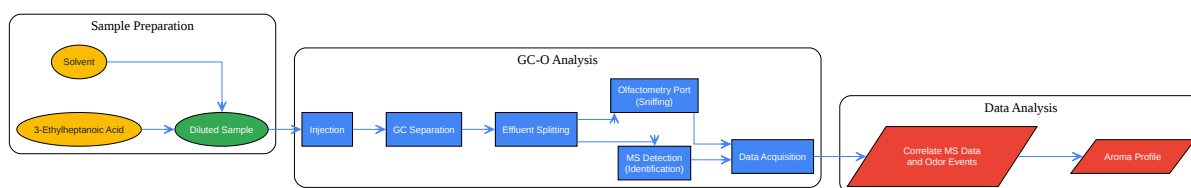
Materials:

- **3-Ethylheptanoic acid**
- Solvent (e.g., diethyl ether or ethanol, deodorized)
- Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)
- Appropriate GC column (e.g., HP-5MS)
- Trained sensory panel

Procedure:

- Sample Preparation: Prepare a dilution series of **3-ethylheptanoic acid** in the chosen solvent.
- GC-MS/O Analysis:
 - Inject a sample of the diluted **3-ethylheptanoic acid** into the GC-MS/O system.
 - The sample is vaporized and separated into its components by the GC column.
 - The effluent from the column is split between the mass spectrometer (for chemical identification) and the olfactometry port (for sensory detection).
 - A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.
- Data Analysis:
 - Correlate the retention times of the odor events with the peaks from the mass spectrometer to identify the compound responsible for the aroma.

- Compile the odor descriptors from the panelists to create a comprehensive aroma profile.



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Figure 1. Workflow for GC-O analysis.

The synthesis of esters from carboxylic acids is a common method to create new flavor and fragrance compounds, as esters often have fruity and pleasant aromas^{[10][11]}.

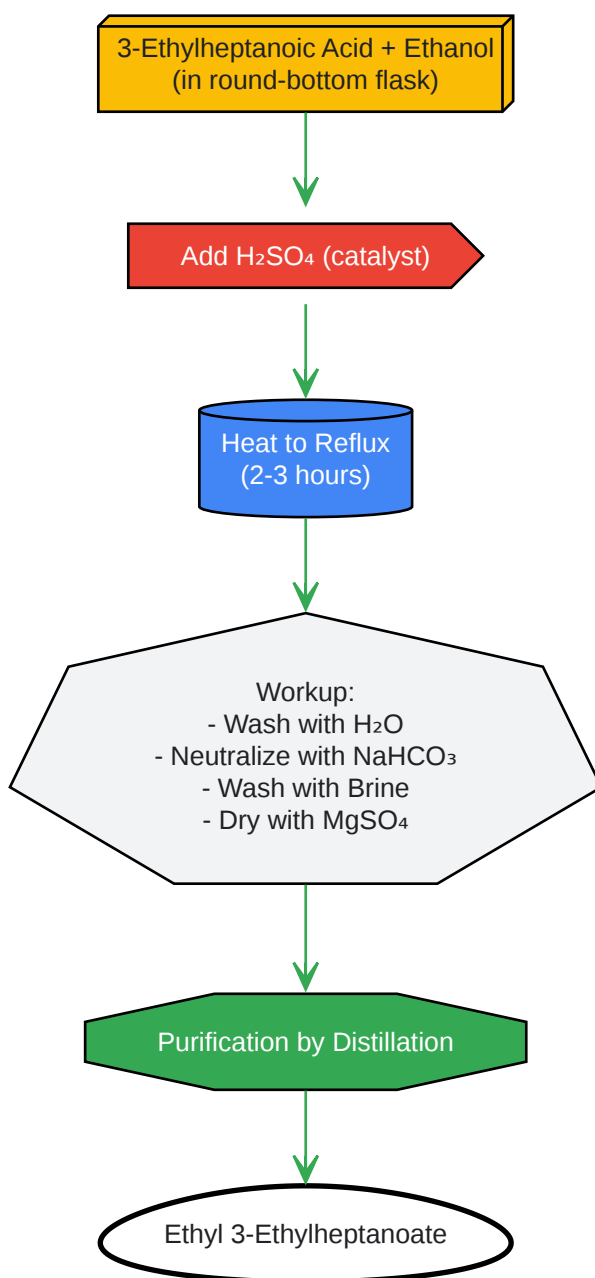
Objective: To synthesize ethyl 3-ethylheptanoate via Fischer esterification.

Materials:

- **3-Ethylheptanoic acid**
- Ethanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **3-ethylheptanoic acid** and an excess of anhydrous ethanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a condenser and heat the mixture to reflux for 2-3 hours.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and purify the crude ester by distillation to obtain pure ethyl 3-ethylheptanoate.



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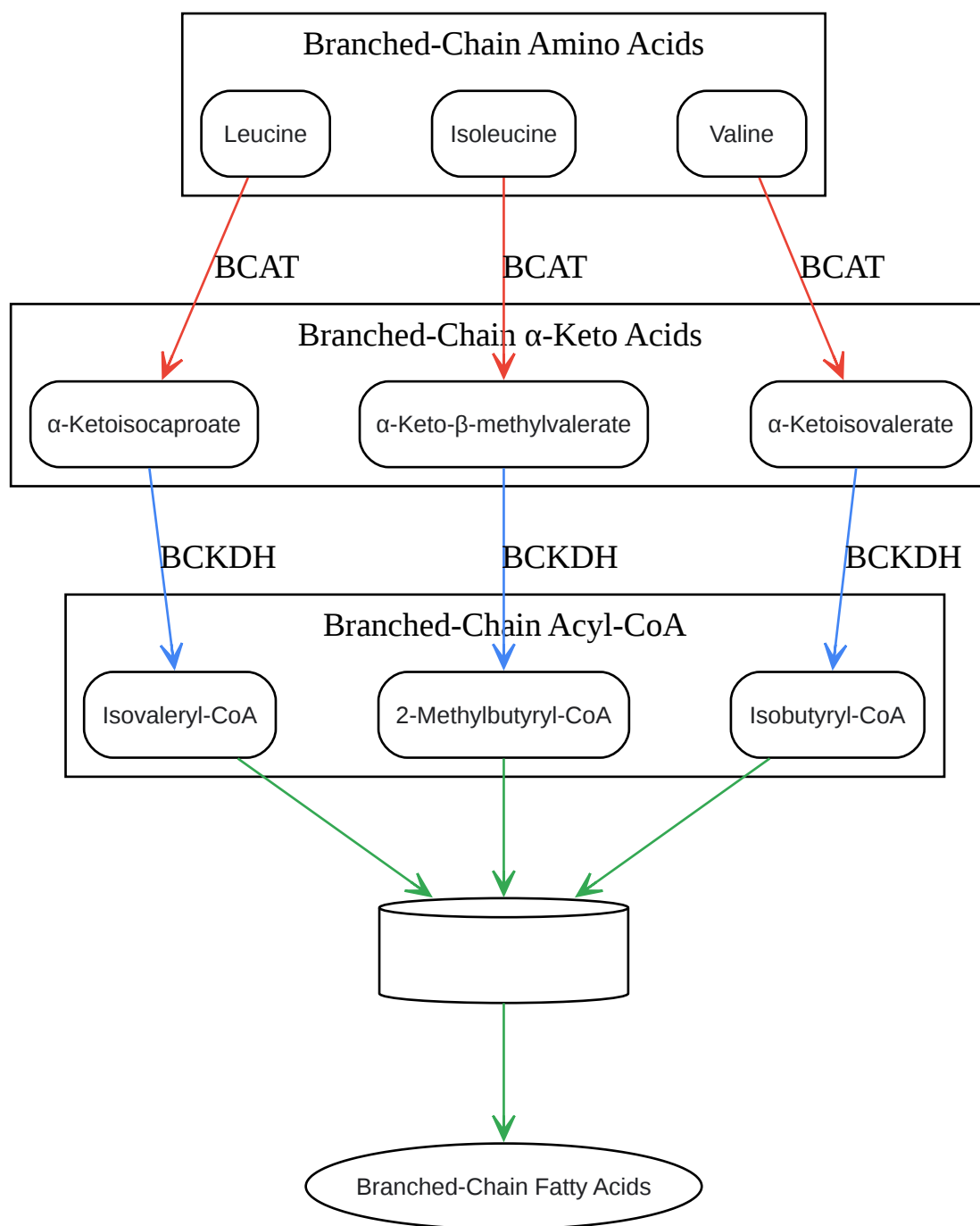
Figure 2. Fischer esterification workflow.

Biochemical Pathway: Biosynthesis of Branched-Chain Fatty Acids

Branched-chain fatty acids are synthesized in various organisms, often originating from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[12][13].

Understanding this pathway can provide insights into the natural occurrence of these flavor compounds.

The general pathway involves the catabolism of BCAAs to their corresponding branched-chain α -keto acids, which are then converted to acyl-CoA derivatives. These derivatives can serve as primers for fatty acid synthase to produce BCFAs[12][13].



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Figure 3. Biosynthesis of BCFAs from BCAAs.

Conclusion

While **3-ethylheptanoic acid** is not as well-documented in flavor and fragrance literature as some other fatty acids, its structural characteristics suggest it holds potential as a valuable ingredient for creating nuanced and complex sensory profiles. The protocols and information provided herein offer a solid foundation for researchers to explore its applications further. Sensory evaluation is a critical first step to accurately characterize its aroma and taste, which will then guide its effective use in flavor and fragrance formulations.

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